molecular formula C14H16N2 B15169776 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 916480-84-7

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B15169776
CAS No.: 916480-84-7
M. Wt: 212.29 g/mol
InChI Key: HHXALQBGSRWSFX-UHFFFAOYSA-N
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Description

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anti-anxiety, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by the presence of vinyl groups at the 2 and 4 positions, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones or aldehydes. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones under mild conditions to produce the desired benzodiazepine . This method is efficient and provides good yields.

Industrial Production Methods

For industrial production, the synthesis may involve the use of metal-organic frameworks (MOFs) as catalysts. MOF-235 (Fe) has demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines, offering an environmentally friendly and scalable approach . The use of microwave-assisted synthesis and ionic liquids as catalysts are also explored to enhance reaction efficiency and reduce byproducts.

Chemical Reactions Analysis

Types of Reactions

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the benzodiazepine.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Halogenated or nitrated benzodiazepines.

Scientific Research Applications

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The presence of vinyl groups may influence its binding affinity and selectivity towards these receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of vinyl groups, which may impart distinct chemical reactivity and biological activity compared to its methyl or phenyl-substituted counterparts. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

916480-84-7

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2,4-bis(ethenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C14H16N2/c1-4-11-10-14(3,5-2)16-13-9-7-6-8-12(13)15-11/h4-9,16H,1-2,10H2,3H3

InChI Key

HHXALQBGSRWSFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2N1)C=C)C=C

Origin of Product

United States

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